甘氨酰-L-缬氨酸

描述

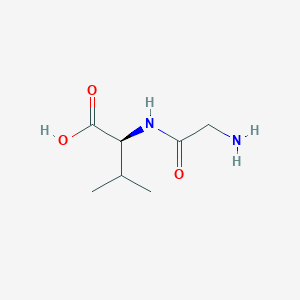

甘氨酰-L-缬氨酸是由甘氨酸和L-缬氨酸组成的二肽。它是氨基酸的衍生物,通常作为蛋白质代谢中的中间体。该化合物的分子式为C7H14N2O3,分子量为174.20 g/mol 。甘氨酰-L-缬氨酸以其在各种生化过程中的作用而闻名,并因其独特的性质而被用于科学研究。

科学研究应用

甘氨酰-L-缬氨酸由于其在蛋白质代谢中的作用及其生化特性,广泛用于科学研究。一些关键应用包括:

化学: 用作肽合成和肽键形成研究中的模型化合物。

生物学: 调查其在蛋白质消化和代谢中的作用。

医学: 探索其潜在的治疗效果以及作为药物设计的组成部分。

作用机制

甘氨酰-L-缬氨酸主要通过其参与蛋白质代谢来发挥其作用。它作为蛋白质分解和合成的中间体。该化合物与各种酶和受体相互作用,促进氨基的转移和肽键的形成。分子靶标包括氨酰-tRNA合成酶和肽酶,它们在蛋白质合成和降解中起着至关重要的作用 .

类似化合物:

甘氨酰-L-丙氨酸: 另一种具有类似性质但氨基酸组成不同的二肽。

甘氨酰-L-亮氨酸: 类似的结构,但用亮氨酸代替缬氨酸。

甘氨酰-L-苯丙氨酸: 包含苯丙氨酸,提供不同的生化特性。

独特性: 甘氨酰-L-缬氨酸因其甘氨酸和L-缬氨酸的特定组合而独一无二,赋予其独特的生化特性。它在蛋白质代谢中的作用及其在各个领域的应用使其成为研究和工业目的的宝贵化合物 .

生化分析

Molecular Mechanism

It is known that dipeptides can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Glycyl-L-valine is involved in the metabolic pathways of protein digestion and protein metabolism .

准备方法

合成路线和反应条件: 甘氨酰-L-缬氨酸可以通过甘氨酸和L-缬氨酸的缩合反应合成。反应通常涉及使用偶联试剂,如二环己基碳二亚胺 (DCC),在催化剂如1-羟基苯并三唑 (HOBt) 的存在下进行。该反应在室温下在有机溶剂如二甲基甲酰胺 (DMF) 中进行 .

工业生产方法: 在工业环境中,甘氨酰-L-缬氨酸是采用固相肽合成 (SPPS) 方法生产的。该方法涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括脱保护和偶联步骤,然后从树脂上裂解并纯化 .

反应类型:

氧化: 甘氨酰-L-缬氨酸可以发生氧化反应,特别是在氨基处,导致形成相应的氧化物。

还原: 该化合物可以还原为更简单的氨基酸衍生物。

取代: 甘氨酰-L-缬氨酸可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件:

氧化: 过氧化氢 (H2O2) 或高锰酸钾 (KMnO4),在酸性条件下。

还原: 硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4),在无水条件下。

取代: 各种卤代烷烃或酰氯,在三乙胺 (TEA) 等碱的存在下。

主要产物:

- 氧化产物包括氧化物和羟基化衍生物。

- 还原产物是更简单的氨基酸或肽。

- 取代产物因引入的取代基而异 .

相似化合物的比较

Glycyl-L-alanine: Another dipeptide with similar properties but different amino acid composition.

Glycyl-L-leucine: Similar structure but with leucine instead of valine.

Glycyl-L-phenylalanine: Contains phenylalanine, offering different biochemical properties.

Uniqueness: Glycyl-L-valine is unique due to its specific combination of glycine and L-valine, which imparts distinct biochemical properties. Its role in protein metabolism and its applications in various fields make it a valuable compound for research and industrial purposes .

生物活性

Glycyl-L-valine (GLV) is a tripeptide composed of glycine and two valine residues, which contributes to its unique biological properties. This article explores the biological activity of GLV, highlighting its structural characteristics, physiological roles, and relevant research findings.

Structural Characteristics

The molecular formula of Glycyl-L-valine is C₆H₁₃N₃O₂, with a molecular weight of approximately 174.2 g/mol. The presence of two valine residues imparts significant hydrophobicity to the peptide, influencing its interactions within biological systems. The structure can be represented as follows:

This arrangement enhances the peptide's stability and solubility in various environments, making it a subject of interest in both nutrition and pharmacology.

Biological Activities

1. Nutritional Significance:

Glycyl-L-valine has been studied for its potential role in nutrition. It is believed to contribute to muscle protein synthesis due to its branched-chain amino acid (BCAA) content, particularly from valine. Research indicates that BCAAs can promote muscle recovery and growth, making GLV a candidate for dietary supplements aimed at athletes and individuals engaged in resistance training.

2. Enzyme Regulation:

Studies have shown that GLV can influence enzyme activity related to amino acid biosynthesis. For instance, in experiments involving Salmonella typhimurium and Escherichia coli, it was observed that GLV plays a role in the repression of enzymes necessary for the biosynthesis of isoleucine and valine. When GLV was added to cultures, significant changes in enzyme activity were recorded, indicating its regulatory potential in metabolic pathways .

Case Studies

Case Study 1: Enzyme Activity Modulation

In a study examining the effects of various amino acids on enzyme repression, GLV was administered at concentrations of 25 µg/ml alongside isoleucine and leucine. The results demonstrated a 5-10 fold increase in specific enzyme activities when GLV was present, suggesting its role as a modulator in metabolic pathways associated with amino acid biosynthesis .

Case Study 2: Crystal Growth and Structural Analysis

A combined experimental and quantum chemical study focused on the growth of Glycyl-L-valine crystals revealed insights into its structural properties. The research utilized powder X-ray diffraction techniques to analyze crystal formation, which is crucial for understanding how GLV interacts at a molecular level with biological targets .

Research Findings

属性

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYPAFSDFAEPH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879005 | |

| Record name | L-Valine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1963-21-9 | |

| Record name | Glycyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1963-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valine, N-glycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycylvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Glycyl-L-valine?

A1: Glycyl-L-valine has a molecular formula of C7H14N2O3 and a molecular weight of 174.20 g/mol. []

Q2: What spectroscopic techniques have been used to characterize Glycyl-L-valine?

A2: Researchers have employed various spectroscopic techniques to characterize Glycyl-L-valine, including:

- Electron Paramagnetic Resonance (EPR): Used to study the free radicals generated in gamma-irradiated Glycyl-L-valine. [, ] ,

- Proton Magnetic Resonance (PMR): Used to investigate the structure and conformation of Glycyl-L-valine in solution, analyzing how the chemical shift of protons varies with pH. []

- Infrared (IR) and Raman Spectroscopy: Utilized to analyze the vibrational modes of Glycyl-L-valine, providing insights into its molecular structure. []

- UV-Visible Spectrophotometry: Employed to study the complexation of Glycyl-L-valine with metal ions and its impact on the electronic transitions within the complex. [, ] ,

Q3: What is known about the crystal structure of Glycyl-L-valine?

A3: Glycyl-L-valine crystallizes as a dihydrate in a monoclinic space group. Interestingly, it exhibits a high Z' value (Z' = 7), meaning there are seven independent molecules in its asymmetric unit. [, ] , This unusual characteristic is thought to influence its hydrogen bonding patterns and contribute to the stability of its crystal structure.

Q4: How is Glycyl-L-valine absorbed in the intestines?

A4: Research suggests that Glycyl-L-valine is absorbed more efficiently in the chick small intestine than its individual amino acid constituents. [] This absorption appears to be a sodium-independent process reliant on aerobic metabolism. Studies also suggest the involvement of an exchange transport mechanism with other amino acids.

Q5: Can Glycyl-L-valine be used in parenteral nutrition?

A5: Yes, research has shown that Glycyl-L-valine can be effectively utilized as a substrate for parenteral nutrition in humans. [] Studies demonstrate its efficient uptake and metabolism, leading to increased plasma concentrations of its constituent amino acids.

Q6: How does Glycyl-L-valine interact with other dipeptides in the intestines?

A6: Studies on chicks indicate a complex interplay between Glycyl-L-valine and other dipeptides during intestinal uptake. Depending on the specific dipeptide involved, Glycyl-L-valine can experience either inhibition or stimulation of its absorption. [] This suggests a complex regulatory mechanism governing peptide absorption in the intestines.

Q7: Does Glycyl-L-valine interact with enzymes?

A7: Yes, Glycyl-L-valine is a substrate for dipeptidases, particularly glycyl-L-valine hydrolase, which breaks it down into glycine and L-valine. [, , ] , , These enzymes play a crucial role in protein digestion and amino acid absorption in the body.

Q8: How does Glycyl-L-valine interact with surfactants?

A8: Studies show that Glycyl-L-valine interacts with surfactants like sodium dodecyl sulfate (SDS) and dodecyltrimethylammonium bromide (DTAB). These interactions affect various physicochemical properties of the surfactant solutions, including critical micelle concentration, surface tension, and thermodynamic parameters. [, , ] , , This information is valuable for understanding the behavior of Glycyl-L-valine in formulations and biological systems.

Q9: Can Glycyl-L-valine impact the activity of other compounds?

A9: Research has shown that Glycyl-L-valine can antagonize the antifungal activity of Polyoxin A against Alternaria kikuchiana. [] This antagonism is attributed to the competitive inhibition of Polyoxin A uptake by Glycyl-L-valine. This finding highlights the potential of dipeptides like Glycyl-L-valine to influence the efficacy of other compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。